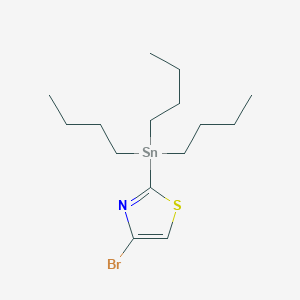

4-Bromo-2-(tributylstannyl)thiazole

Description

The exact mass of the compound 4-Bromo-2-(tributylstannyl)thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-(tributylstannyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(tributylstannyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-1,3-thiazol-2-yl)-tributylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3HBrNS.Sn/c3*1-3-4-2;4-3-1-6-2-5-3;/h3*1,3-4H2,2H3;1H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBDCVVDIHDNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BrNSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453247 | |

| Record name | 4-Bromo-2-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173978-98-8 | |

| Record name | 4-Bromo-2-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(tributylstannyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-(tributylstannyl)thiazole: Synthesis, Application, and Core Principles

This guide provides an in-depth exploration of 4-Bromo-2-(tributylstannyl)thiazole, a key organometallic intermediate for advanced chemical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind its synthesis and application, grounding its utility in the principles of modern synthetic chemistry.

Core Compound Profile & Physicochemical Properties

4-Bromo-2-(tributylstannyl)thiazole is a bifunctional synthetic building block. It combines a reactive organostannane at the C2 position with a bromine atom at the C4 position of a thiazole ring. This specific arrangement allows for selective, sequential cross-coupling reactions, making it a valuable tool for constructing complex molecular architectures. The thiazole core itself is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds, which drives the utility of its derivatives.[1][2]

The compound's key identifiers and properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 173978-98-8 | [3][4][5] |

| Molecular Formula | C₁₅H₂₈BrNSSn | [4][5] |

| Molecular Weight | 453.07 g/mol | [4][5] |

| IUPAC Name | (4-bromo-1,3-thiazol-2-yl)-tributylstannane | [3] |

| Appearance | Liquid | [4] |

| Density | 1.314 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.527 | [4] |

| Flash Point | > 110 °C (> 230 °F) | [4] |

| Storage | Store at 2-8°C under an inert atmosphere | [6] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 4-Bromo-2-(tributylstannyl)thiazole is not a trivial procedure and relies on a nuanced understanding of heterocyclic reactivity. A common and effective strategy involves the selective metallation of a dibrominated precursor followed by quenching with an electrophilic tin reagent. The protocol described here is based on established principles of halogen-lithium exchange on polyhalogenated thiazoles.[4]

Synthetic Rationale and Causality

The starting material of choice is 2,4-dibromothiazole . The core challenge is to selectively replace the bromine at the C2 position with the tributylstannyl group while leaving the C4 bromine intact for subsequent reactions.

-

Why Halogen-Lithium Exchange? The C-H bonds on the thiazole ring are not acidic enough for direct deprotonation in the presence of the bromo-substituents. Halogen-lithium exchange, particularly using an alkyllithium reagent like n-butyllithium (n-BuLi), is a highly efficient method for generating a nucleophilic carbon center at a specific position.[7]

-

Why the C2 Position? The C2 position of the thiazole ring is the most acidic proton, and correspondingly, the C2-Br bond is the most susceptible to halogen-lithium exchange. This is due to the inductive electron-withdrawing effects of both the nitrogen and sulfur atoms, which stabilize the resulting lithiated intermediate. This inherent electronic property allows for high regioselectivity.

-

Critical Role of Low Temperature: The reaction is conducted at extremely low temperatures (typically -78 °C). This is crucial to prevent side reactions, such as the lithiated intermediate reacting with another molecule of 2,4-dibromothiazole or undergoing decomposition. It ensures the stability of the organolithium species until it can be trapped by the electrophile.[8]

-

The Tin Electrophile: Tributyltin chloride (Bu₃SnCl) serves as the electrophilic source of the stannyl group. The highly nucleophilic lithiated thiazole readily attacks the electrophilic tin atom, displacing the chloride to form the desired C-Sn bond.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of 4-Bromo-2-(tributylstannyl)thiazole.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,4-dibromothiazole (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Intermediate Formation: Stir the resulting mixture at -78 °C for 1 hour. The solution will typically change color, indicating the formation of the 2-lithio-4-bromothiazole intermediate.

-

Stannylation: While maintaining the temperature at -78 °C, add tributyltin chloride (1.1 eq) dropwise.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour before slowly warming to room temperature over 2-3 hours.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the final product as a liquid.

Core Application: The Stille Cross-Coupling Reaction

The primary utility of 4-Bromo-2-(tributylstannyl)thiazole is as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[6] This reaction is a cornerstone of modern organic synthesis for its reliability and exceptional functional group tolerance.

The Catalytic Cycle Explained

The Stille reaction proceeds via a well-understood catalytic cycle involving a palladium(0) catalyst. The tributylstannyl group on the thiazole is the "transfer" group, while the C-Br bond remains available for a subsequent, different coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (R¹-X) of the electrophilic partner, forming a Pd(II) intermediate.

-

Transmetalation: The thiazole group (R²) is transferred from the tin atom to the palladium center, displacing the halide (X). This is often the rate-limiting step. The driving force is the formation of a stable tin-halide bond.

-

Reductive Elimination: The two organic partners (R¹ and R²) are ejected from the palladium center as the coupled product, regenerating the active Pd(0) catalyst to re-enter the cycle.

General Protocol for Stille Coupling

This protocol provides a robust starting point for coupling 4-Bromo-2-(tributylstannyl)thiazole with an aryl or heteroaryl halide (e.g., 4-iodoanisole).

-

Setup: In a dry Schlenk tube, combine the aryl halide (1.0 eq), 4-Bromo-2-(tributylstannyl)thiazole (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Seal the tube and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Solvent: Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.

-

Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor progress by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with an organic solvent like ethyl acetate. Wash the solution with water and then with a saturated aqueous solution of potassium fluoride (KF). The KF wash is critical as it helps to remove the tin byproducts by forming insoluble tributyltin fluoride, which can be filtered off.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the coupled product.

Safety and Handling

Organotin compounds are notoriously toxic and require careful handling. 4-Bromo-2-(tributylstannyl)thiazole is classified as acutely toxic, a suspected reproductive toxin, and causes damage to organs through prolonged or repeated exposure.[4]

| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Cat. 3) | 💀 | Danger | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal (Cat. 4) | 💀 | Danger | H312: Harmful in contact with skin. |

| Skin/Eye Irritation (Cat. 2) | ❗ | Danger | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Reproductive Toxicity (Cat. 1B) | ☣️ | Danger | H360FD: May damage fertility. May damage the unborn child. |

| STOT RE (Cat. 1) | ☣️ | Danger | H372: Causes damage to organs through prolonged or repeated exposure. |

| Aquatic Hazard (Acute & Chronic) | 환경 | Danger | H410: Very toxic to aquatic life with long lasting effects. |

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles with a face shield.[4]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. All transfers should be performed using syringes or cannulas under an inert atmosphere.

-

Waste Disposal: All organotin waste is hazardous. It must be collected in a designated, sealed container and disposed of according to institutional and local environmental regulations. Do not pour down the drain.

References

-

Alfa Chemistry. CAS 173978-98-8 4-Bromo-2-(tri-N-butylstannyl)thiazole,97%.

-

Sigma-Aldrich. 4-Bromo-2-(tributylstannyl)thiazole.

-

Santa Cruz Biotechnology. 4-Bromo-2-(tributylstannyl)thiazole.

-

BOC Sciences. CAS 173978-98-8 4-Bromo-2-(tributylstannyl)thiazole.

-

MySkinRecipes. 4-BROMO-2-(TRIBUTYLSTANNYL)-1,3-THIAZOLE.

-

ChemicalBook. 4-Bromo-2-(tributylstannyl)-1,3-thiazole - Safety Data Sheet.

-

Mettler Toledo. Lithiation and Organolithium Reactions.

-

ResearchGate. Synthesis and Biological Activity of Natural Thiazoles: An Important Class of heterocyclic Compounds.

-

ResearchGate. Biologically important synthesis of thiazoles.

-

Fisher Scientific. SAFETY DATA SHEET - 4-Bromothiazole.

-

Papamicaël, C., et al. Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 2000, 2089-2096.

-

PubMed Central (PMC). Thiazole Ring—A Biologically Active Scaffold.

-

PubChem. 4-bromo-2-(tributylstannyl)-1,3-thiazole.

-

PubChem. 4-Bromothiazole.

-

PubMed Central (PMC). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery.

-

MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

-

Wikipedia. Stille reaction.

-

Organic Chemistry Portal. Stille Coupling.

Sources

- 1. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-BROMO-2-(TRIBUTYLSTANNYL)-1,3-THIAZOLE [myskinrecipes.com]

- 4. Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | Semantic Scholar [semanticscholar.org]

- 7. mt.com [mt.com]

- 8. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Bifunctional Building Block

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2-(tributylstannyl)thiazole

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic design of molecular building blocks is paramount. 4-Bromo-2-(tributylstannyl)thiazole stands out as a preeminent example of such a scaffold. This heterocycle is engineered for versatility, possessing two distinct, orthogonally reactive sites: a tributylstannyl group at the C2 position and a bromine atom at the C4 position.

The thiazole core itself is a privileged structure, frequently found in a multitude of biologically active compounds, including those with antimicrobial and anticancer properties.[1][2] The true synthetic power of this reagent, however, lies in its capacity for sequential, site-selective cross-coupling reactions. The tributylstannyl moiety is primed for palladium-catalyzed Stille cross-coupling, a robust and highly functional-group-tolerant method for forging carbon-carbon bonds.[2][3][4] Following the installation of a desired substituent at the C2 position, the C4-bromo site becomes available for a second coupling event (e.g., Suzuki, Heck, Sonogashira), enabling the rapid assembly of complex, highly functionalized 2,4-disubstituted thiazoles. This guide provides a comprehensive overview of the synthesis, characterization, and application of this pivotal synthetic intermediate.

Synthesis: A Regioselective Approach from 2,4-Dibromothiazole

The most common and efficient synthesis of 4-Bromo-2-(tributylstannyl)thiazole begins with the readily available precursor, 2,4-dibromothiazole.[1][5][6] The core of the synthetic strategy hinges on a highly regioselective bromine-lithium exchange at the C2 position, followed by electrophilic quenching with tributyltin chloride.

Mechanistic Rationale: Exploiting Differential Reactivity

The success of this synthesis is rooted in the inherent electronic properties of the thiazole ring. The C2 position is the most electrophilic and its attached bromine is consequently the most susceptible to metal-halogen exchange. This is a direct result of the inductive electron-withdrawing effect of the adjacent sulfur and nitrogen atoms. By employing a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures, the kinetically favored bromine-lithium exchange occurs selectively at C2, outcompeting any potential exchange at C4 or deprotonation at C5.[6][7] The resulting 2-lithio-4-bromothiazole intermediate is a potent nucleophile, which is then trapped in situ by the electrophilic tributyltin chloride to yield the target compound. The use of low temperatures (typically -78 °C) is critical to suppress side reactions and ensure the stability of the organolithium intermediate.[8][9]

Visualizing the Synthetic Workflow

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-BROMO-2-(TRIBUTYLSTANNYL)-1,3-THIAZOLE [myskinrecipes.com]

- 3. Stille Coupling [organic-chemistry.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. growingscience.com [growingscience.com]

- 8. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]

- 9. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-2-(tributylstannyl)thiazole molecular weight and formula

An In-Depth Technical Guide to 4-Bromo-2-(tributylstannyl)thiazole: Synthesis, Characterization, and Application in Cross-Coupling Chemistry

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-bromo-2-(tributylstannyl)thiazole. We will delve into its fundamental properties, provide a validated protocol for its synthesis based on established principles of thiazole chemistry, detail its characterization, and explore its primary application as a versatile building block in palladium-catalyzed cross-coupling reactions.

Core Compound Properties

4-Bromo-2-(tributylstannyl)thiazole is a key organometallic reagent prized for its bifunctional nature. The tributylstannyl group at the C2 position serves as a nucleophilic handle for Stille cross-coupling reactions, while the bromine atom at the C4 position offers a site for subsequent functionalization, making it a valuable linchpin in multi-step syntheses.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₈BrNSSn | [3] |

| Molecular Weight | 453.07 g/mol | [3] |

| CAS Number | 173978-98-8 | [3] |

| Appearance | Liquid | [3] |

| Density | 1.314 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.527 | [3] |

| Storage | 2-8°C, under inert atmosphere | [1] |

Synthesis of 4-Bromo-2-(tributylstannyl)thiazole

The synthesis of this reagent hinges on the differential reactivity of the C2 and C4 positions of the starting material, 2,4-dibromothiazole. The proton at the C2 position of a thiazole ring is more acidic and the carbon is more electron-deficient, making it the preferential site for metalation or palladium-catalyzed insertion.[2] This inherent reactivity allows for a highly regioselective synthesis. The most reliable method involves a halogen-metal exchange at the more reactive C2 position, followed by quenching with an organotin electrophile.

Causality of Experimental Design

The choice of a bromine-lithium exchange using n-butyllithium (n-BuLi) at low temperatures is critical. This reaction is fast and highly regioselective for the C2-bromo position. Maintaining the temperature at -78 °C is essential to prevent side reactions, such as lithium-halogen exchange at the C4 position or decomposition of the sensitive lithiated intermediate. The subsequent quench with tributyltin chloride provides the desired product.

Caption: Workflow for the regioselective synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system based on established literature procedures for regioselective lithiation of brominated heterocycles.[4]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 2,4-dibromothiazole (1.0 eq.) and dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for an additional 45 minutes.

-

Stannylation: In a separate, dry flask, dissolve tributyltin chloride (1.1 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Reaction Completion: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. The crude product must be purified to remove residual tin byproducts (see Section 4). A typical method is flash column chromatography on silica gel treated with 1-2% triethylamine, using a hexanes/ethyl acetate gradient.

Compound Characterization

Verification of the final product's identity and purity is paramount. The following are the expected spectroscopic signatures for 4-bromo-2-(tributylstannyl)thiazole.

-

¹H NMR (Proton NMR): The most characteristic signal is a singlet corresponding to the single proton on the thiazole ring (C5-H), expected to appear in the aromatic region (~7.3-7.6 ppm). The tributyl groups will present as a series of complex multiplets between ~0.9 ppm (terminal -CH₃) and ~1.6 ppm (-CH₂- groups).

-

¹³C NMR (Carbon NMR): The spectrum will show two distinct signals for the thiazole carbons. The carbon bearing the tin atom (C2) will be significantly upfield, while the C4 (attached to bromine) and C5 carbons will be further downfield. The four distinct carbons of the butyl chains will appear in the aliphatic region (~10-30 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula, C₁₅H₂₈BrNSSn. The isotopic pattern will be highly characteristic due to the presence of both bromine (⁷⁹Br/⁸¹Br) and tin, which has multiple stable isotopes.

Application in Stille Cross-Coupling

The primary utility of 4-bromo-2-(tributylstannyl)thiazole is in the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5] The tributylstannyl group acts as the nucleophilic component, transferring the thiazole moiety to an organic electrophile in the presence of a palladium catalyst.

The Stille Catalytic Cycle

Understanding the mechanism ensures proper reaction setup and troubleshooting. The cycle is a foundational concept in modern organometallic chemistry.[5]

Sources

- 1. 4-BROMO-2-(TRIBUTYLSTANNYL)-1,3-THIAZOLE [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-ブロモ-2-(トリブチルスタンニル)チアゾール | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Bromo-2-(tributylstannyl)thiazole: A Predictive and Interpretive Guide

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Bromo-2-(tributylstannyl)thiazole (CAS No: 173978-98-8), a key organometallic intermediate in organic synthesis.[1] While experimental spectra for this specific compound are not widely available in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive, predictive characterization. By dissecting the molecular structure and referencing data from closely related analogues, we offer researchers, scientists, and drug development professionals a robust framework for the identification, verification, and quality control of this versatile building block.

Introduction: The Synthetic Utility and Analytical Challenge

4-Bromo-2-(tributylstannyl)thiazole is a bifunctional reagent of significant interest in medicinal and materials chemistry.[1] Its structure uniquely combines a tributylstannyl group, ideal for palladium-catalyzed Stille cross-coupling reactions, with a bromine atom on the thiazole ring, which offers a secondary site for further functionalization.[1] This dual reactivity makes it a valuable precursor for the synthesis of complex, poly-substituted thiazole-containing molecules, which are known to exhibit a range of biological activities.[1]

The precise structural confirmation of such a reagent is paramount to ensure the success and reproducibility of subsequent synthetic steps. Spectroscopic analysis is the cornerstone of this confirmation. This guide provides an in-depth, theoretical exploration of the key spectral features expected for 4-Bromo-2-(tributylstannyl)thiazole, serving as a benchmark for researchers working with this compound.

The molecular structure, with key atom numbering for NMR assignment, is presented below.

Caption: Predicted ESI-MS fragmentation pathway.

Interpretation of Fragmentation: The primary fragmentation event is the sequential loss of butyl radicals (mass 57). The cleavage of the bond between the thiazole ring and the tin atom can also occur, leading to a characteristic butyltin cation. The isotopic signatures of bromine and tin must be used to confirm the identity of each fragment ion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within the molecule.

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibration Type | Functional Group |

| 3100 - 3150 | Weak | C-H Stretch | Aromatic (Thiazole C-H) |

| 2850 - 2960 | Strong | C-H Stretch | Aliphatic (Butyl CH₂, CH₃) |

| 1450 - 1550 | Medium | C=N, C=C Stretch | Thiazole Ring Vibrations |

| 1375 - 1470 | Medium | C-H Bend | Aliphatic (Butyl CH₂, CH₃) |

| 800 - 900 | Medium | C-S Stretch | Thiazole Ring Vibration |

| 650 - 750 | Strong | C-Br Stretch | Carbon-Bromine Bond |

The most prominent features will be the strong C-H stretching bands of the numerous butyl groups. The thiazole ring vibrations and the C-Br stretch will be key diagnostic peaks in the fingerprint region.

Experimental Protocols: A Self-Validating System

Acquiring high-quality spectroscopic data requires meticulous experimental technique. The following protocols describe standard, self-validating procedures for the characterization of a compound like 4-Bromo-2-(tributylstannyl)thiazole.

NMR Spectroscopy Protocol

Caption: Standard workflow for NMR data acquisition.

Trustworthiness Check: The use of a deuterated solvent with a known internal standard (TMS) ensures accurate chemical shift calibration. Locking and shimming procedures guarantee the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks, thereby validating the quality of the acquired data.

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode with typical ESI source parameters (e.g., capillary voltage ~3.5-4.5 kV, nebulizer gas pressure ~1-2 bar, drying gas flow ~4-8 L/min, source temperature ~150-200 °C).

-

Mass Analysis: Acquire spectra over a relevant m/z range (e.g., 100-1000 amu). Perform MS/MS analysis on the parent ion to induce fragmentation and confirm structural fragments.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately before the analysis to guarantee high mass accuracy.

Trustworthiness Check: High-resolution mass spectrometry provides exact mass measurements to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, providing a rigorous validation of the compound's identity.

Infrared (FT-IR) Spectroscopy Protocol

-

Technique: Use an Attenuated Total Reflectance (ATR) accessory for rapid analysis of the liquid sample.

-

Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Application: Apply a single drop of the liquid 4-Bromo-2-(tributylstannyl)thiazole directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak picking.

Trustworthiness Check: The acquisition of a background spectrum is a self-validating step. If the background is not properly subtracted, characteristic atmospheric peaks will appear in the sample spectrum, indicating a flawed measurement. The reproducibility of peak positions across multiple scans confirms the stability of the sample and instrument.

Conclusion

This guide establishes a detailed predictive framework for the spectroscopic analysis of 4-Bromo-2-(tributylstannyl)thiazole. By understanding the expected NMR shifts, IR vibrations, and mass spectrometric fragmentation patterns, researchers can confidently identify this key synthetic intermediate. The provided protocols, designed as self-validating systems, offer a reliable methodology for acquiring high-quality data. While awaiting the publication of definitive experimental spectra, this comprehensive guide serves as an essential resource for any scientist leveraging the synthetic potential of this versatile thiazole derivative.

References

- At this time, no direct citation for a peer-reviewed article containing the complete experimental spectroscopic data for 4-Bromo-2-(tributylstannyl)thiazole could be located. The information presented is based on fundamental spectroscopic principles and data from analogous compounds. The following references provide context on the compound's utility and general spectroscopic methods.

-

MySkinRecipes. 4-BROMO-2-(TRIBUTYLSTANNYL)-1,3-THIAZOLE.[Link]

-

PubChem. 4-bromo-2-(tributylstannyl)-1,3-thiazole.[Link]

Sources

safety and handling of 4-Bromo-2-(tributylstannyl)thiazole

An In-Depth Technical Guide to the Safety and Handling of 4-Bromo-2-(tributylstannyl)thiazole

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, application, and disposal of 4-Bromo-2-(tributylstannyl)thiazole. This organotin reagent is a valuable synthetic building block, but its utility is intrinsically linked to its high toxicity. Adherence to the rigorous protocols outlined herein is paramount to ensure personnel safety, experimental integrity, and environmental protection.

Introduction: A Dichotomy of Utility and Hazard

4-Bromo-2-(tributylstannyl)thiazole is a bifunctional reagent of significant interest in modern organic synthesis. The thiazole ring is a privileged scaffold found in a multitude of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The presence of a bromine atom and a tributylstannyl group at the 4- and 2-positions, respectively, allows for sequential, selective functionalization. The tributylstannyl moiety is primarily employed in palladium-catalyzed Stille cross-coupling reactions, a robust and versatile method for forming carbon-carbon bonds.[4][5][6]

However, the synthetic utility of this compound is overshadowed by the severe toxicity associated with the tributyltin (TBT) group. Organotin compounds, particularly tri-substituted variants like TBT, are potent toxins with well-documented adverse effects.[7] This guide is structured to provide a holistic understanding, balancing the compound's synthetic potential with the non-negotiable safety measures required for its use. We will delve into its toxicological profile, establish rigorous handling and disposal protocols, and provide a practical example of its application, ensuring that its power as a reagent can be harnessed without compromising safety.

Section 1: Hazard Assessment and Toxicology

A thorough understanding of the hazards is the foundation of safe handling. The toxicity of 4-Bromo-2-(tributylstannyl)thiazole is primarily driven by the organostannane component.

GHS Classification and Specific Hazards

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are summarized below.

-

Acute Toxicity: Toxic if swallowed (Acute Tox. 3 Oral) and harmful in contact with skin (Acute Tox. 4 Dermal).

-

Irritation: Causes serious eye irritation (Eye Irrit. 2) and skin irritation (Skin Irrit. 2).

-

Reproductive Toxicity: May damage fertility or the unborn child (Repr. 1B).

-

Organ Toxicity: Causes damage to organs through prolonged or repeated exposure (STOT RE 1). The immune, endocrine, and central nervous systems are particularly vulnerable to tributyltin compounds.[8]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1).

General Toxicology of Tributyltin (TBT) Compounds

The tributyltin cation, (C₄H₉)₃Sn⁺, is the active toxic entity. TBT compounds are known to be potent biocides and exhibit a range of toxic effects in mammals:[9][10]

-

Immunotoxicity: TBT compounds are potent thymolytic agents, meaning they are toxic to the thymus gland, which can result in significant impairment of T-cell mediated immune functions.[8][11]

-

Dermal Effects: They are strongly irritating to the skin and mucous membranes.[9] Concentrated exposure can result in chemical burns.

-

Systemic Toxicity: Upon absorption, TBT can cause damage to internal organs, particularly the liver and kidneys.[9][10] It is metabolized in the liver and can lead to oxidative stress and cellular damage.[9]

-

Endocrine Disruption: TBT has been shown to interfere with hormonal systems.[8]

The high fat solubility of TBT compounds facilitates their absorption and bioaccumulation in organisms.[8][9] This toxicological profile necessitates the stringent engineering controls and personal protective equipment detailed in the following sections.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 173978-98-8 | |

| Molecular Formula | C₁₅H₂₈BrNSSn | |

| Molecular Weight | 453.07 g/mol | |

| Appearance | Liquid | |

| Density | 1.314 g/mL at 25 °C | |

| Refractive Index | n20/D 1.527 | |

| Flash Point | > 110 °C (>230 °F) |

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

Exposure mitigation follows the hierarchy of controls, prioritizing engineering solutions over personal protective measures.

Mandatory Engineering Controls

-

Chemical Fume Hood: All manipulations of 4-Bromo-2-(tributylstannyl)thiazole, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[12][13] This is the primary containment measure to prevent inhalation of potentially volatile organotin compounds.[12]

-

Designated Area: A specific area within the laboratory should be designated for work with organotin compounds. This area should be clearly marked with warning signs.[12]

-

Safety Shower & Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and unobstructed, as immediate decontamination is critical in case of exposure.[14]

Caption: Fig 1: Hierarchy of Controls for Organotin Handling.

Personal Protective Equipment (PPE)

A robust PPE ensemble is the final barrier against exposure and is mandatory for all personnel handling the compound. A standard Level C protective ensemble is often recommended.[12][15]

-

Hand Protection: Double gloving is required. Use a combination of a nitrile inner glove and a chemical-resistant outer glove (e.g., neoprene).[16] This provides a dual barrier against a substance that can be absorbed dermally.[15] Inspect gloves for any signs of degradation before use and discard them immediately into the designated solid hazardous waste container after handling or upon contamination.[16]

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory.[12] This combination protects against splashes to the eyes and face during transfers and reactions.[12]

-

Body Protection: A chemical-resistant or rubber apron over a flame-resistant lab coat that is fully buttoned is required.[12] This protects skin and personal clothing from contamination.

-

Respiratory Protection: While all work should be in a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations such as a large spill.[12][17]

Section 3: Safe Handling & Storage Protocols

Meticulous technique is essential for preventing exposure and maintaining the integrity of this air-sensitive reagent.

Storage

-

Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated secure area.[12]

-

Store away from incompatible materials such as strong oxidizing agents.[12]

-

The reagent is often supplied in Sure/Seal™ bottles to protect it from air and moisture, which necessitates transfer under an inert atmosphere.[13]

Protocol for Transfer from a Sure/Seal™ Bottle

This protocol outlines the standard procedure for transferring an air-sensitive liquid reagent using syringe techniques.

-

Preparation: Don all required PPE. Ensure all glassware for the reaction is flame-dried and cooled under an inert atmosphere (Argon or Nitrogen).[13]

-

Inert Atmosphere: Secure the Sure/Seal™ bottle. Pierce the septum with a needle connected to a manifold supplying a positive pressure of inert gas. This prevents air from entering the bottle as the liquid is withdrawn.[13]

-

Syringe Preparation: Select a dry, clean syringe of appropriate volume fitted with a clean, dry needle. Flush the syringe with inert gas several times to remove any air and moisture.

-

Withdrawal: Pierce the septum with the syringe needle. Insert the needle tip below the surface of the liquid. Slowly draw the desired volume of the reagent into the syringe. Be careful to hold the plunger and the syringe-needle joint securely.[13]

-

Gas Blanket: Once the desired volume is obtained, pull the needle tip above the liquid level and draw a small volume (~0.5 mL) of inert gas into the syringe. This "gas blanket" protects the reagent from air exposure during transfer.[13]

-

Transfer: Remove the syringe from the Sure/Seal™ bottle and quickly insert it into the septum of the reaction flask. Dispense the liquid reagent into the reaction.

-

Syringe Decontamination: Immediately after transfer, rinse the syringe and needle multiple times with a suitable anhydrous solvent (e.g., toluene or hexanes), dispensing the rinsate directly into the designated liquid organotin hazardous waste container.[13]

-

Resealing: Cover the puncture hole in the Sure/Seal™ septum with electrical tape or a small amount of grease and replace the plastic cap. Reinforce the seal with Parafilm for long-term storage.[13]

Section 4: Application in Organic Synthesis: A Stille Coupling Protocol

4-Bromo-2-(tributylstannyl)thiazole is an excellent substrate for Stille cross-coupling, a palladium-catalyzed reaction that forms a new C-C bond between the organostannane and an organic halide.[6][18]

Caption: Fig 2: Catalytic Cycle of the Stille Reaction.

Representative Protocol: Stille Coupling with an Aryl Bromide

This procedure is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: In a chemical fume hood, add the aryl bromide (1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), and a magnetic stir bar to a flame-dried Schlenk flask.[18]

-

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with argon or nitrogen three times.[18]

-

Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Begin stirring. Using the safe transfer protocol described in Section 3.2, add 4-Bromo-2-(tributylstannyl)thiazole (1.1 mmol, 1.1 equiv.) to the reaction mixture.

-

Reaction: Heat the mixture in an oil bath to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate. To remove the tin byproducts, stir the solution vigorously with an aqueous solution of potassium fluoride (KF) for 1 hour. The tributyltin fluoride will precipitate as a solid.

-

Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-4-bromothiazole. All waste generated, including the Celite pad with tin salts and the chromatography silica, must be disposed of as hazardous organotin waste.

Section 5: Emergency Procedures

Immediate and correct response to an exposure is critical.[12]

| Exposure Type | Procedure |

| Spill | Evacuate and restrict access to the area. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite or sand). Carefully collect the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water.[12][19] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12] |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[20] |

Section 6: Decontamination & Waste Disposal

Due to the high toxicity and environmental persistence of organotin compounds, all contaminated materials are considered hazardous waste and must be managed accordingly.[19][21][22]

Caption: Fig 3: Waste Disposal and Decontamination Workflow.

Protocol for Glassware Decontamination

Glassware that has come into contact with organotin compounds must be thoroughly decontaminated before being returned to general use to prevent cross-contamination.

-

Initial Rinse: In a fume hood, rinse the glassware with an organic solvent (e.g., acetone or toluene) to remove the bulk of the residue. Collect this rinsate as liquid hazardous waste.[17]

-

Oxidizing Bath: Prepare an oxidizing bath. Common options include a commercial bleach solution or a 20% nitric acid solution.[17][23] Carefully place the rinsed glassware in the bath, ensuring it is fully submerged.

-

Soaking: Allow the glassware to soak for at least 12-24 hours.[23] This process oxidizes the residual organotin compounds to less toxic inorganic tin oxides.[23]

-

Final Cleaning: Remove the glassware from the bath, rinse thoroughly with water, and then wash as usual with detergent. The used oxidizing bath solution must be collected and disposed of as hazardous waste according to institutional guidelines.[17]

Waste Collection and Labeling

-

Segregation: Maintain separate, dedicated waste streams for liquid and solid organotin waste.[17]

-

Containers: Use robust, leak-proof containers. All containers must be kept sealed when not in use.[17]

-

Labeling: Clearly label all waste containers with "Hazardous Waste: Organotin Compounds" and list the specific contents.[17][21]

-

Disposal: All organotin waste must be disposed of through a licensed hazardous waste management facility.[19] Under no circumstances should it be disposed of in standard trash or down the drain.[19]

Conclusion

4-Bromo-2-(tributylstannyl)thiazole is a powerful reagent that enables the synthesis of complex, functionalized thiazoles for pharmaceutical and materials science research. However, its utility is inextricably linked to the significant health and environmental hazards posed by its tributyltin moiety. Safe and effective use of this compound is achievable but requires an unwavering commitment to rigorous safety protocols. By integrating the principles of hazard assessment, engineering controls, meticulous handling techniques, and comprehensive waste management into every stage of the workflow, researchers can confidently leverage the synthetic power of this reagent while ensuring the safety of themselves, their colleagues, and the environment.

References

-

An Overview on Toxicity of Tributyltin - International Scientific Organization. [Link]

-

Tributyltin - Wikipedia. [Link]

-

Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed. [Link]

-

TRIBUTYLTIN (TBT) | Oregon Department of Human Services. [Link]

-

Tributyltin - Collaborative for Health & Environment. [Link]

-

Standard Operating Procedures - Del Valle Lab. [Link]

-

Code of practice: management of tetrabutyltin - Canada.ca. [Link]

-

Organotin Waste Materials Chemical Control Order 1989 - NSW Environment Protection Authority. [Link]

-

The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link]

-

4-BROMO-2-(TRIBUTYLSTANNYL)-1,3-THIAZOLE - MySkinRecipes. [Link]

-

ORGANOTIN COMPOUNDS - CDC Stacks. [Link]

-

How should I manage glassware that came in contact with organotin compounds? - Reddit. [Link]

-

Personal Protective Equipment (PPE) - CHEMM. [Link]

-

THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS - Jetir.Org. [Link]

-

A review on thiazole based compounds & it's pharmacological activities. [Link]

-

Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PubMed Central. [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs - ResearchGate. [Link]

-

Personal Protective Equipment | US EPA. [Link]

-

4-bromo-2-(tributylstannyl)-1,3-thiazole - PubChemLite. [Link]

-

Stille Coupling - Organic Chemistry Portal. [Link]

-

Stille reaction - Wikipedia. [Link]

-

Thiazole synthesis - Organic Chemistry Portal. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-BROMO-2-(TRIBUTYLSTANNYL)-1,3-THIAZOLE [myskinrecipes.com]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. oregon.gov [oregon.gov]

- 9. iscientific.org [iscientific.org]

- 10. Tributyltin - Wikipedia [en.wikipedia.org]

- 11. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. delvallelab.weebly.com [delvallelab.weebly.com]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]

- 20. derthon.com [derthon.com]

- 21. epa.nsw.gov.au [epa.nsw.gov.au]

- 22. stacks.cdc.gov [stacks.cdc.gov]

- 23. reddit.com [reddit.com]

The Thiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry. Its unique structural features, including its ability to participate in hydrogen bonding, hydrophobic, and π-π stacking interactions, have made it a versatile building block in the design of a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the applications of thiazole derivatives across various therapeutic areas, with a particular focus on their roles in oncology, infectious diseases, and inflammatory conditions. We will delve into the mechanisms of action, structure-activity relationships (SAR), and relevant preclinical and clinical data for key thiazole-containing drugs. Furthermore, this guide will present detailed experimental protocols for the synthesis and biological evaluation of thiazole derivatives, aiming to equip researchers and drug development professionals with the necessary knowledge to leverage this remarkable scaffold in their own discovery programs.

Introduction: The Enduring Significance of the Thiazole Moiety

The thiazole nucleus is a fundamental structural motif found in a variety of natural products, most notably vitamin B1 (thiamine), and in a vast number of synthetic compounds with significant pharmacological activities. Its presence in clinically successful drugs such as the anticancer agent Dasatinib, the antiretroviral Ritonavir, and the antimicrobial Sulfathiazole underscores its importance in drug design and development. The stability of the thiazole ring, coupled with the ease of its synthesis and functionalization, allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization. This guide will explore the chemical biology of thiazole derivatives, providing insights into how their structural attributes can be modulated to achieve desired therapeutic effects.

Thiazole Derivatives in Oncology: Targeting the Hallmarks of Cancer

Thiazole-containing compounds have emerged as a prominent class of anticancer agents, targeting various signaling pathways and cellular processes that are dysregulated in cancer.

Kinase Inhibition: A Dominant Mechanism of Action

A significant number of thiazole-based anticancer drugs exert their effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling and are often constitutively active in cancer cells.

-

Dasatinib: A Multi-Targeted Kinase Inhibitor: Dasatinib is a potent oral inhibitor of multiple tyrosine kinases.[1] Its primary target is the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[1] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, making it effective against imatinib-resistant mutations.[1] Beyond BCR-ABL, Dasatinib also inhibits SRC family kinases, c-KIT, and PDGFRβ, contributing to its broad anticancer activity.[1][2][3]

The following diagram illustrates the central role of BCR-ABL in CML and the inhibitory action of Dasatinib.

Caption: Mechanism of action of Dasatinib in CML.

-

Other Kinase Targets: Researchers have developed thiazole derivatives that selectively inhibit other kinases implicated in cancer, such as B-RAFV600E, VEGFR-2, and PI3K/mTOR.[4] For instance, certain thiazole derivatives have shown potent inhibition of the B-RAFV600E kinase, a common mutation in melanoma.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer therapy. Several thiazole-based compounds have been shown to inhibit tubulin polymerization by binding to the colchicine binding site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6][7][8][9]

-

Structure-Activity Relationship (SAR) Insights: SAR studies on thiazole-naphthalene derivatives have revealed that substitutions on the phenyl ring and the amino group of the thiazole moiety significantly influence their antiproliferative activity. For example, compound 5b with a 4-ethoxy group on the phenyl ring and a free amino group on the thiazole was found to be a potent inhibitor of tubulin polymerization with an IC50 value of 3.3 µM.[6][7]

IMP Dehydrogenase Inhibition

Tiazofurin is a C-nucleoside analogue that exhibits antineoplastic activity. Intracellularly, it is converted to tiazole-4-carboxamide adenine dinucleotide (TAD), a potent inhibitor of inosine monophosphate (IMP) dehydrogenase (IMPDH).[10][11][12] IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. Inhibition of IMPDH leads to a depletion of GTP pools, which in turn down-regulates oncogenes like ras and myc and induces differentiation in cancer cells.[13][14]

Quantitative Data on Anticancer Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 Inhibition | [15] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | VEGFR-2 Inhibition | [15] |

| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Tubulin Polymerization Inhibition | [6][7] |

| 5b | A549 (Lung) | 0.97 ± 0.13 | Tubulin Polymerization Inhibition | [6][7] |

| 2e | Ovar-3 (Ovarian) | 1.55 | Tubulin Polymerization Inhibition | [5] |

| 2e | MDA-MB-468 (Breast) | 2.95 | Tubulin Polymerization Inhibition | [5] |

| 3b | Leukemia Cell Lines | Potent (GI% > 75) | PI3Kα/mTOR Inhibition | |

| 3e | Leukemia Cell Lines | Potent (GI% > 80) | PI3Kα/mTOR Inhibition |

Thiazole Derivatives in the Fight Against Infectious Diseases

The thiazole scaffold is a key component of numerous antimicrobial agents, demonstrating efficacy against bacteria, fungi, and viruses.

Antibacterial Activity

-

Sulfathiazole: A Classic Folic Acid Synthesis Inhibitor: Sulfathiazole is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][4][10][16][17] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfathiazole blocks the production of dihydrofolic acid, leading to a bacteriostatic effect.[1][4][10][16]

The following diagram illustrates the mechanism of action of Sulfathiazole.

Caption: Sulfathiazole's inhibition of bacterial folic acid synthesis.

-

Targeting Other Bacterial Enzymes: More recent research has identified thiazole derivatives that inhibit other crucial bacterial enzymes. For instance, some derivatives have shown potent inhibitory activity against β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis, with MIC values as low as 1.56 µg/mL.[7][18] Others have been found to target DNA gyrase, an enzyme essential for bacterial DNA replication.[11][19]

Antifungal and Antiviral Properties

-

Antifungal Thiazoles: Thiazole derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi, including various Candida species.[11] The proposed mechanism for some of these compounds is the inhibition of 14α-lanosterol demethylase, a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[20][21]

-

Ritonavir: An Anti-HIV Protease Inhibitor: Ritonavir is a peptidomimetic inhibitor of the HIV protease enzyme.[5][22][23] This enzyme is crucial for cleaving the viral gag-pol polyprotein into functional proteins required for the maturation of infectious viral particles.[5][23] By inhibiting this protease, Ritonavir leads to the production of immature, non-infectious virions.[5][23] Ritonavir is also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that is exploited to "boost" the plasma concentrations of other co-administered protease inhibitors.[5][22]

Anti-inflammatory Applications of Thiazole Derivatives

Chronic inflammation is a key driver of many diseases. Thiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.

-

Inhibition of COX and LOX Enzymes: The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][24] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

-

Reduction of Nitric Oxide Production: Some thiazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced cells.[13][25] SAR studies have indicated that substitutions on the phenyl and thiazole rings can significantly modulate this activity.[13][25]

Experimental Protocols

To facilitate the exploration of thiazole derivatives in a laboratory setting, we provide the following representative protocols for their synthesis and biological evaluation.

Synthesis of a 2-Aminothiazole Derivative via Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a classic example of the Hantzsch thiazole synthesis.[6][15][26][27][28][29]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

20 mL scintillation vial

-

Stir bar and hot plate

-

Buchner funnel and filtration flask

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a stir bar to the vial.

-

Heat the mixture with stirring on a hot plate set to 100°C.

-

Continue stirring for 30 minutes.

-

Remove the vial from the heat and allow the solution to cool to room temperature.

-

Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with water.

-

Spread the collected solid on a watch glass and allow it to air dry.

-

Once dry, determine the mass and calculate the percent yield. The product can be further characterized by melting point determination and spectroscopic methods (e.g., NMR, IR).

Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][12][30][31]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplate

-

Thiazole derivative test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Include wells with medium only as a blank control. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the thiazole test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization:

-

For adherent cells: Carefully aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well.

-

For suspension cells: Centrifuge the plate to pellet the cells, carefully aspirate the supernatant, and then add 100-150 µL of solubilization solution.

-

-

Absorbance Measurement: Gently mix the plate on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow of the MTT assay.

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in a range of therapeutic areas, coupled with its synthetic tractability, ensures its continued importance in the development of novel drugs. Future research will likely focus on the development of more selective and potent thiazole derivatives, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance their therapeutic efficacy and minimize off-target effects. The insights and protocols provided in this guide are intended to empower researchers to contribute to this exciting and impactful field.

References

-

What is the mechanism of Dasatinib? (2024). Patsnap Synapse. Retrieved from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Retrieved from [Link]

-

What is the mechanism of action of Ritonavir? (n.d.). R Discovery. Retrieved from [Link]

-

Tiazofurin. (n.d.). Wikipedia. Retrieved from [Link]

-

Understanding Sulfathiazole Sodium's Mechanism: A Deep Dive into its Antibacterial Action. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. Retrieved from [Link]

-

Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (2024). MDPI. Retrieved from [Link]

-

Mechanism of Action | PAXLOVID® nirmatrelvir tablets; ritonavir tablets. (n.d.). Pfizer. Retrieved from [Link]

-

What is Sulfathiazole used for? (2024). Patsnap Synapse. Retrieved from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

-

Pharmacology of Sulfathiazole ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024). YouTube. Retrieved from [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved from [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

-

Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. Retrieved from [Link]

-

Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity. (2014). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules. Retrieved from [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). World Journal of Pharmaceutical Research. Retrieved from [Link]

-

Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Identification of novel thiazole derivatives as flaviviral protease inhibitors effective against Dengue (DENV2) and Japanese encephalitis viruses. (2024). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Anti-viral activity of thiazole derivatives: an updated patent review. (2022). ResearchGate. Retrieved from [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Design, synthesis, fungicidal activities and structure-activity relationship studies of (-)-borneol derivatives containing 2-aryl-thiazole scaffold. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2023). PLOS ONE. Retrieved from [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). ResearchGate. Retrieved from [Link]

-

Structure–activity relationship of antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. (2021). ResearchGate. Retrieved from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Molecules. Retrieved from [Link]

-

Structure–activity relationship of antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). European Journal of Medicinal Chemistry Reports. Retrieved from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Benzothiazole Moiety and Its Derivatives as Antiviral Agents. (2022). MDPI. Retrieved from [Link]

-

Anti-viral activity of thiazole derivatives: an updated patent review. (2022). Expert Opinion on Therapeutic Patents. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]

-

An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. (2021). Synthetic Communications. Retrieved from [Link]

Sources

- 1. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]

- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is Sulfathiazole used for? [synapse.patsnap.com]

- 5. What is the mechanism of Ritonavir? [synapse.patsnap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jchemrev.com [jchemrev.com]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. Mechanism of action of Ritonavir_Chemicalbook [chemicalbook.com]

- 24. discovery.researcher.life [discovery.researcher.life]

- 25. researchgate.net [researchgate.net]

- 26. chemhelpasap.com [chemhelpasap.com]

- 27. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. synarchive.com [synarchive.com]

- 29. Thiazole synthesis [organic-chemistry.org]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Role of Organotin Compounds in Organic Synthesis

Introduction: The Enduring, Yet Evolving, Role of Organotin Compounds

First synthesized in 1849 by Edward Frankland, organotin compounds, or stannanes, have carved out a significant and enduring niche in the landscape of organic synthesis.[1] Their journey from laboratory curiosities to indispensable reagents began in earnest in the mid-20th century, propelled by the discovery of their utility as stabilizers for polymers like PVC and as potent biocides.[2][3] However, for the synthetic chemist, the true value of organotin compounds lies in their remarkable ability to facilitate the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.[4]

This guide provides a comprehensive overview of the pivotal role of organotin compounds in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals who seek to understand not only the "what" and "how" but also the "why" behind the application of these versatile reagents. We will delve into the mechanistic underpinnings of key organotin-mediated reactions, provide practical insights into their experimental execution, and address the critical considerations of toxicity and waste management that are inextricably linked to their use.

While the toxicity of organotin compounds has led to the development of alternative cross-coupling methodologies, the Stille reaction, in particular, remains a powerful and often-utilized tool due to its exceptional functional group tolerance and the stability of the organostannane reagents.[5][6] Understanding the principles of organotin chemistry is, therefore, not merely a historical exercise but a practical necessity for the modern synthetic chemist.

The Cornerstone of Organotin Chemistry: The Stille Cross-Coupling Reaction

The Stille reaction, developed by Nobel laureate John K. Stille, is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic electrophile, typically an organic halide or triflate.[5][7] This reaction has become a cornerstone of organic synthesis due to its remarkable reliability and broad substrate scope.[5]

Mechanistic Insights: The Catalytic Cycle

The efficacy of the Stille reaction is rooted in a well-defined catalytic cycle involving a palladium catalyst.[8] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic electrophile (R¹-X). This step forms a Pd(II) intermediate.[7][9] The reactivity of the electrophile generally follows the trend I > Br > Cl.[8]

-

Transmetalation: This is the crucial step where the organic group from the organostannane (R²-SnR₃) is transferred to the palladium center, displacing the halide.[8][9] The rate of this step is influenced by the nature of the R groups on the tin atom, with alkyl groups migrating much slower than aryl, vinyl, or alkynyl groups.[7] This differential reactivity allows for the selective transfer of the desired organic fragment.

-

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) coupled on the palladium center are eliminated to form the new carbon-carbon bond (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Diagram of the Stille Reaction Catalytic Cycle

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Advantages and Field-Proven Insights